molecular formula C10H4Cl3NO B15350323 2,5,7-Trichloro-quinoline-3-carbaldehyde

2,5,7-Trichloro-quinoline-3-carbaldehyde

Cat. No.: B15350323
M. Wt: 260.5 g/mol
InChI Key: YDECHGTYZOEIDA-UHFFFAOYSA-N
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Description

2,5,7-Trichloro-quinoline-3-carbaldehyde is a chlorinated quinoline derivative with a carbaldehyde functional group at the 3-position Quinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-trichloro-quinoline-3-carbaldehyde typically involves the chlorination of quinoline followed by formylation. One common method is the Vilsmeier-Haack formylation, where quinoline is reacted with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trichloro-quinoline-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.

Major Products Formed:

  • Carboxylic acids from oxidation.

  • Alcohols from reduction.

  • Substituted quinolines from nucleophilic substitution.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: Studying its interaction with biological macromolecules and potential use as a probe.

  • Medicine: Investigating its pharmacological properties and potential therapeutic uses.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,5,7-trichloro-quinoline-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde

  • 2,5-Dichloroquinoline-3-carbaldehyde

  • 2,7-Dichloroquinoline-3-carbaldehyde

Uniqueness: 2,5,7-Trichloro-quinoline-3-carbaldehyde is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its less chlorinated analogs.

Properties

Molecular Formula

C10H4Cl3NO

Molecular Weight

260.5 g/mol

IUPAC Name

2,5,7-trichloroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H4Cl3NO/c11-6-2-8(12)7-1-5(4-15)10(13)14-9(7)3-6/h1-4H

InChI Key

YDECHGTYZOEIDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)Cl)Cl

Origin of Product

United States

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